2-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide
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Description
2-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a tetrahydropyran ring , which is a common structural motif in many bioactive molecules. It also contains an imidazole ring , which is known to exhibit a broad range of biological properties.
Mode of Action
The presence of the imidazole ring suggests that it might interact with biological targets via hydrogen bonding, given the presence of nitrogen atoms in the ring . The tetrahydropyran ring could potentially undergo various chemical reactions, contributing to the compound’s interaction with its targets .
Biochemical Pathways
Derivatives of tetrahydropyran, a component of the compound, are commonly used in organic synthesis . Imidazole, another component, is a core part of many important biological molecules, such as histidine and purine . Therefore, it’s possible that this compound could interact with multiple biochemical pathways.
Result of Action
Compounds containing imidazole rings have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, and antiviral effects
Properties
IUPAC Name |
2-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-12-15-5-6-17(12)13(19)16-10-14(3-7-20-8-4-14)11-2-1-9-21-11/h1-2,9H,3-8,10H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVMXSYMLUBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)N2CCNC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.